molecular formula C6H8N2OS B3157121 N'-hydroxy-4-methylthiophene-2-carboximidamide CAS No. 845866-87-7

N'-hydroxy-4-methylthiophene-2-carboximidamide

Cat. No.: B3157121
CAS No.: 845866-87-7
M. Wt: 156.21 g/mol
InChI Key: WVQRUVXWKVOMEJ-UHFFFAOYSA-N
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Description

“N’-hydroxy-4-methylthiophene-2-carboximidamide”, also known as NMTCI, is a heterocyclic organic compound that belongs to the class of imidamides. It has a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-4-methylthiophene-2-carboximidamide” is represented by the formula C6H8N2OS .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • N-hydroxy derivatives of cinchophen, a compound related to N'-hydroxy-4-methylthiophene-2-carboximidamide, have demonstrated potent analgesic properties. Additionally, their products with salicylic acid and Beta-resorcilic acid showed good anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).

Chemical Synthesis and Applications

  • There's a study on regioselective C-alkylation of alkyl 4-hydroxy-2-methylthiophene-3-carboxylates, a process depending on solvent nature, leading to the synthesis of previously inaccessible β-hydroxythiophene derivatives (Krayushkin et al., 2004).
  • Copper recovery from chloride solutions using liquid extraction with pyridinecarboximidamides, which are structurally similar to this compound, has been studied, indicating potential application in metallurgy and waste treatment (Wojciechowska et al., 2017).

Material Science and Engineering

  • A study on postfunctionalizable and chromic polythiophenes, which are derivatives of similar compounds, discusses the potential for creating a library of new polythiophene derivatives for various applications (Bernier et al., 2002).

Dyeing and Textile Industry

  • There's research on the complexation of disperse dyes derived from thiophene with various metals and their application properties on polyester and nylon fabrics, suggesting possible uses in the textile industry (Abolude et al., 2021).

Antimicrobial Research

  • Some studies have synthesized 2-Amino-4-Methylthiazole analogs, incorporating elements similar to this compound, which showed promising antimicrobial activity (Omar et al., 2020).

Antiproliferative Agents in Cancer Research

  • Research on synthesizing thiophene-2-sulfonamide derivatives indicates potential application in developing antiproliferative agents for cancer treatment (Pawar, Pansare, & Shinde, 2018).

Biochemical Analysis

Biochemical Properties

4-Methyl-thiophene-2-amidoxime plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of amidoximes and oximes . These interactions often result in the formation of superoxide radical anions, which can further participate in various biochemical pathways. Additionally, 4-Methyl-thiophene-2-amidoxime may act as a ligand for certain proteins, influencing their activity and stability.

Cellular Effects

The effects of 4-Methyl-thiophene-2-amidoxime on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of voltage-gated sodium channels, which are critical for cellular signaling . This modulation can lead to changes in cellular excitability and neurotransmission. Furthermore, 4-Methyl-thiophene-2-amidoxime may affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, 4-Methyl-thiophene-2-amidoxime exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 4-Methyl-thiophene-2-amidoxime can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methyl-thiophene-2-amidoxime in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 115-118°C and a predicted boiling point of 345.3°C at 760 mmHg . Over time, 4-Methyl-thiophene-2-amidoxime may undergo degradation, leading to the formation of various metabolites. These metabolites can have distinct biological activities, potentially influencing long-term cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of 4-Methyl-thiophene-2-amidoxime vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular signaling. At high doses, 4-Methyl-thiophene-2-amidoxime can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Methyl-thiophene-2-amidoxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can participate in further biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 4-Methyl-thiophene-2-amidoxime may influence the activity of other metabolic enzymes, thereby altering overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methyl-thiophene-2-amidoxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, 4-Methyl-thiophene-2-amidoxime may be transported into cells via organic anion transporters, which facilitate its uptake and distribution . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function.

Subcellular Localization

The subcellular localization of 4-Methyl-thiophene-2-amidoxime is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Methyl-thiophene-2-amidoxime may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression.

Properties

IUPAC Name

N'-hydroxy-4-methylthiophene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQRUVXWKVOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243718
Record name 2-Thiophenecarboximidamide, N-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-87-7
Record name 2-Thiophenecarboximidamide, N-hydroxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboximidamide, N-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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